1,1'-(1,2-Ethanediyl)bis[4-(2-methylpropyl)benzene
Overview
Description
1,2-DI(4-Isobutylphenyl)ethane is an organic compound with the molecular formula C22H30 It is a hydrocarbon derivative that features two 4-isobutylphenyl groups attached to an ethane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-DI(4-Isobutylphenyl)ethane can be synthesized through several methods. One common approach involves the catalytic cracking of 1,2-di(4-isobutylphenyl)ethane into 4-isobutylstyrene and isobutylbenzene in the presence of an acid catalyst at temperatures ranging from 300 to 700°C . Another method involves the electrocarboxylation of 1-chloro-(4-isobutylphenyl)ethane using a silver cathode in ionic liquids .
Industrial Production Methods
Industrial production of 1,2-DI(4-Isobutylphenyl)ethane typically involves large-scale catalytic cracking processes. These processes are optimized for high yield and efficiency, often utilizing advanced catalysts and reaction conditions to maximize the production of the desired compound.
Chemical Reactions Analysis
Types of Reactions
1,2-DI(4-Isobutylphenyl)ethane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into simpler hydrocarbons.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly employed.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields simpler hydrocarbons.
Substitution: Results in the formation of various substituted derivatives.
Scientific Research Applications
1,2-DI(4-Isobutylphenyl)ethane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,2-DI(4-Isobutylphenyl)ethane involves its interaction with various molecular targets and pathways. For example, in the electrocarboxylation process, the compound undergoes a two-electron electrochemical reduction mechanism. This involves the formation of a radical anion, which then undergoes cleavage to produce the corresponding organic radical and halide anion .
Comparison with Similar Compounds
1,2-DI(4-Isobutylphenyl)ethane can be compared with similar compounds such as:
1-chloro-(4-isobutylphenyl)ethane: Used in similar electrocarboxylation reactions.
4-isobutylstyrene: A product of catalytic cracking of 1,2-DI(4-Isobutylphenyl)ethane.
Isobutylbenzene: Another product of catalytic cracking and a precursor in various chemical syntheses.
These compounds share structural similarities but differ in their reactivity and applications, highlighting the unique properties of 1,2-DI(4-Isobutylphenyl)ethane.
Properties
IUPAC Name |
1-(2-methylpropyl)-4-[2-[4-(2-methylpropyl)phenyl]ethyl]benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30/c1-17(2)15-21-11-7-19(8-12-21)5-6-20-9-13-22(14-10-20)16-18(3)4/h7-14,17-18H,5-6,15-16H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMMOGXUEYKYDOO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)CCC2=CC=C(C=C2)CC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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